

Benchmarking BAY-1316957 Against Standard of Care for Endometriosis-Associated Pain

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Compound of Interest

Compound Name: BAY-1316957

Cat. No.: B15570045

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of **BAY-1316957**, a novel prostaglandin E2 receptor subtype 4 (EP4) antagonist, against the current standard of care for the management of endometriosis-associated pain. This document summarizes available preclinical data for **BAY-1316957** and clinical data for established treatments, offering a framework for understanding its potential therapeutic positioning.

Executive Summary

Endometriosis is a chronic inflammatory condition characterized by the growth of endometrial-like tissue outside the uterus, leading to debilitating pelvic pain. Current standard of care primarily involves hormonal therapies that suppress ovarian function, such as gonadotropin-releasing hormone (GnRH) agonists and antagonists, and aromatase inhibitors. While effective for many, these treatments are associated with significant side effects that can limit their long-term use.

BAY-1316957 represents a non-hormonal approach by selectively targeting the EP4 receptor, a key mediator of inflammation and pain signaling in endometriotic lesions.^{[1][2][3]} Preclinical evidence suggests that **BAY-1316957** offers a promising profile with the potential for potent pain relief without the hormonal side effects of current therapies. However, it is crucial to note that publicly available clinical trial data for **BAY-1316957** is limited at this time. This guide, therefore, draws upon preclinical findings for **BAY-1316957** and compares them with the established clinical profiles of standard-of-care treatments.

Mechanism of Action

BAY-1316957: A potent and selective antagonist of the human prostaglandin E2 receptor subtype 4 (hEP4-R).[1][3] By blocking the EP4 receptor, **BAY-1316957** is expected to inhibit downstream signaling pathways involved in inflammation and nociception within endometriotic lesions, leading to pain relief.[1]

Standard of Care (SoC):

- GnRH Agonists and Antagonists (e.g., Elagolix): These agents suppress the production of gonadotropins, leading to a hypoestrogenic state that reduces the growth and inflammatory activity of endometriotic tissue.
- Aromatase Inhibitors: These drugs block the conversion of androgens to estrogens, thereby reducing estrogen levels and suppressing the growth of endometriotic implants.

Data Presentation

Table 1: Preclinical Profile of BAY-1316957

Parameter	Result	Reference
Mechanism of Action	Potent and selective hEP4-R antagonist	[1][3]
In Vitro Potency (IC50)	Not explicitly stated in publicly available documents.	
Pharmacokinetics	Favorable profile in rodents, suggesting suitability for further development.[1]	[1]
In Vivo Efficacy	Demonstrated effectiveness in animal models of endometriosis-related pain.[1]	[1]

Note: The absence of specific quantitative preclinical data (e.g., IC50) in publicly accessible sources limits a more detailed comparison.

Table 2: Clinical Efficacy of Standard of Care (Elagolix - Elaris EM-I & EM-II Trials)

Endpoint	Elagolix 150 mg once daily	Elagolix 200 mg twice daily	Placebo
Dysmenorrhea Responder Rate (Month 3)	43.4% - 46.4%	72.4% - 75.8%	19.6% - 22.7%
Non-Menstrual Pelvic Pain Responder Rate (Month 3)	49.8% - 50.4%	54.5% - 57.8%	36.5%

Table 3: Common Adverse Events of Standard of Care

Adverse Event	GnRH Agonists/Antagonists	Aromatase Inhibitors
Hot Flashes	Frequent	Frequent
Headache	Common	Common
Nausea	Common	Common
Decreased Bone Mineral Density	Significant concern with long- term use	Significant concern with long- term use
Mood Changes	Can occur	Can occur
Vaginal Dryness	Common	Common

Experimental Protocols

Determination of IC50 Values for EP4 Receptor Antagonists

A common method to determine the half-maximal inhibitory concentration (IC50) for an EP4 receptor antagonist like **BAY-1316957** involves a competitive radioligand binding assay or a functional assay measuring the inhibition of prostaglandin E2 (PGE2)-induced cyclic AMP (cAMP) production.

Radioligand Binding Assay Protocol:

- **Membrane Preparation:** Cell membranes expressing the human EP4 receptor are prepared from a suitable cell line (e.g., HEK293 cells).
- **Incubation:** The cell membranes are incubated with a fixed concentration of a radiolabeled EP4 receptor ligand (e.g., [3H]-PGE2) and varying concentrations of the test compound (**BAY-1316957**).
- **Separation:** The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
- **Quantification:** The radioactivity retained on the filter is measured using a scintillation counter.
- **Data Analysis:** The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.

Laparoscopic Diagnosis of Endometriosis

Laparoscopy is the gold standard for the definitive diagnosis of endometriosis.

Protocol Overview:

- **Anesthesia:** The procedure is performed under general anesthesia.
- **Insufflation:** The abdominal cavity is insufflated with carbon dioxide gas to create a pneumoperitoneum, which allows for better visualization of the pelvic organs.
- **Incision and Trocar Placement:** A small incision is made in the umbilicus, and a laparoscope (a thin, lighted tube with a camera) is inserted. Additional small incisions may be made to introduce other surgical instruments.
- **Systematic Examination:** The surgeon systematically examines the pelvic organs, including the uterus, fallopian tubes, ovaries, and the peritoneal lining, to identify any endometriotic implants, adhesions, or endometriomas.

- Biopsy and Histopathology: Suspicious lesions are biopsied and sent for histopathological examination to confirm the diagnosis.

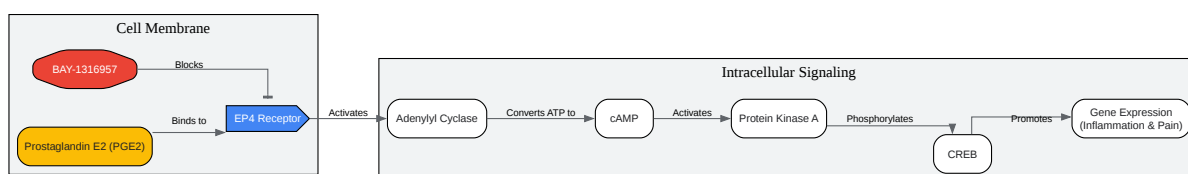
Visual Analog Scale (VAS) for Pain Assessment

The Visual Analog Scale (VAS) is a widely used subjective measure of pain intensity.

Protocol:

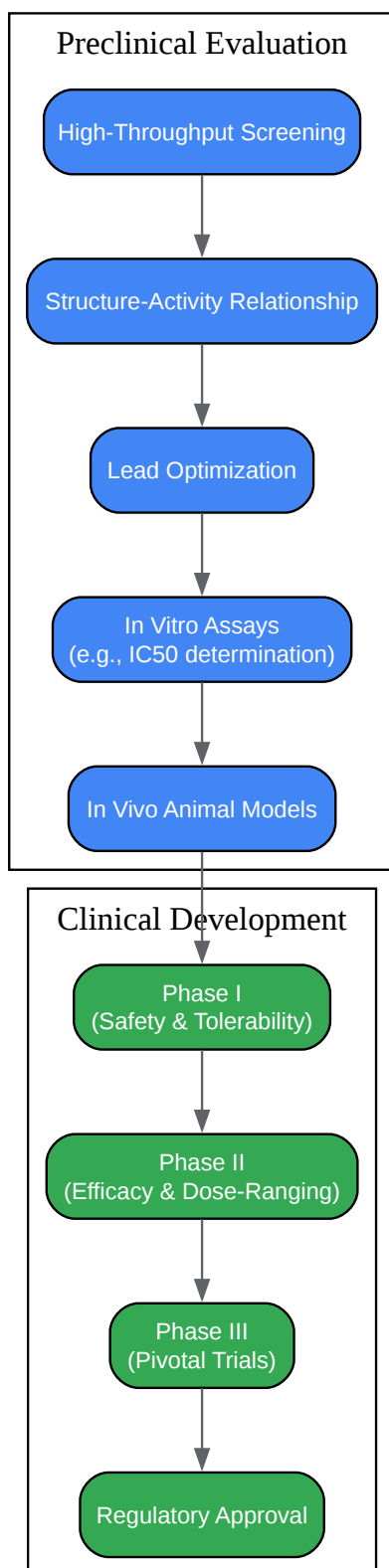
- Scale Presentation: The patient is presented with a 10 cm horizontal line with "no pain" at the left end (score of 0) and "worst imaginable pain" at the right end (score of 10).
- Patient Response: The patient is asked to mark a point on the line that corresponds to their current level of pain.
- Scoring: The distance from the "no pain" end to the patient's mark is measured in centimeters to obtain a numerical pain score.

Mandatory Visualization



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Caption: Signaling pathway of **BAY-1316957** in endometriosis.



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Caption: General experimental workflow for drug development.

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